Methylenebisnaphthalene-2-sulphonic acid
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Overview
Description
Methylenebisnaphthalene-2-sulphonic acid is an organic compound with the molecular formula C21H16O6S2. It is characterized by the presence of two naphthalene rings connected by a methylene bridge and each naphthalene ring is substituted with a sulfonic acid group. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenebisnaphthalene-2-sulphonic acid can be synthesized through the sulfonation of methylenebisnaphthalene. The process typically involves the reaction of methylenebisnaphthalene with sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent degradation of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where methylenebisnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then cooled, and the product is isolated through crystallization and purification processes .
Chemical Reactions Analysis
Types of Reactions: Methylenebisnaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are employed under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methylenebisnaphthalene-2-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of methylenebisnaphthalene-2-sulphonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
- Naphthalene-2-sulphonic acid
- Methanesulfonic acid
- Benzene-1,3-disulfonic acid
Comparison: Methylenebisnaphthalene-2-sulphonic acid is unique due to its dual naphthalene structure connected by a methylene bridge, which provides distinct chemical properties compared to other sulfonic acids. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
CAS No. |
31154-87-7 |
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Molecular Formula |
C21H16O6S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[(2-sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |
InChI Key |
DQBNLFRFALCILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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